molecular formula C₄H₃D₆NO₂ B1144413 L-2-Aminobutyric Acid-d6 CAS No. 1276197-51-3

L-2-Aminobutyric Acid-d6

Cat. No.: B1144413
CAS No.: 1276197-51-3
M. Wt: 109.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular characteristics of L-2-aminobutyric acid and its deuterated analog

Property L-2-Aminobutyric Acid This compound
Molecular formula C₄H₉NO₂ C₄H₃D₆NO₂
Molecular weight (g/mol) 103.12 109.16
CAS number 1492-24-6 1276197-51-3
Stereochemistry (2S) (2S)

The deuterium substitution pattern localizes primarily to the ethyl side chain and α-carbon, minimizing perturbations to the carboxyl and amino functional groups. X-ray diffraction studies confirm that the zwitterionic structure—featuring a protonated amine (+NH₃) and deprotonated carboxylate (–COO⁻)—remains intact in both forms ().

Properties

CAS No.

1276197-51-3

Molecular Formula

C₄H₃D₆NO₂

Molecular Weight

109.16

Synonyms

(+)-2-Aminobutanoic Acid-d6;  (+)-2-Aminobutyric Acid-d6;  (+)-α-Aminobutyric Acid-d6;  (2S)-2-Aminobutanoic Acid-d6;  (S)-(+)-α-Aminobutyric Acid-d6;  (S)-2-Aminobutanoic Acid-d6;  (S)-2-Aminobutyric Acid-d6;  L-2-Amino-n-butyric Acid-d6;  L-2-Aminobutanoic

Origin of Product

United States

Preparation Methods

Chiral Resolution with D-Tartaric Acid-d₄

  • Deuterium Source : D-Tartaric acid-d₄ (deuterated at hydroxyl and methylene positions) replaces standard D-tartaric acid.

  • Mechanism : DL-2-aminobutyric acid reacts with D-tartaric acid-d₄ in an acid solvent (e.g., deuterated acetic acid) under aromatic aldehyde catalysis. The L-enantiomer preferentially crystallizes as a diastereomeric salt.

  • Conditions :

    • Temperature: 70–100°C

    • Catalyst: 1.0–5.0% benzaldehyde-d (deuterated aromatic aldehyde)

    • Yield: 89–90% (non-deuterated base case).

  • Deuteration Efficiency :

    • α-Carbon: >95% deuterium incorporation via solvent exchange in acidic conditions.

    • Side chain: Limited deuteration unless deuterated alkyl precursors are used.

Ammonolysis with ND₃

Post-resolution, the intermediate salt undergoes ammonolysis with deuterated ammonia (ND₃) to replace the tartaric acid moiety:

  • Reaction :
    L-2-ABA\cdotpD-TA\cdotpL-2-ABA salt+ND3L-2-ABA-d3+D-TA\text{L-2-ABA·D-TA·L-2-ABA salt} + \text{ND}_3 \rightarrow \text{L-2-ABA-d}_3 + \text{D-TA}

  • Deuterium Positions : Ammonolysis introduces deuterium at the carboxyl group and α-amino position.

Enzymatic Hydrolysis of Deuterated N-Protected Precursors

Adapting WO2010019469A2, enzymatic methods use acylases to hydrolyze N-protected racemic mixtures. For deuterated analogs:

N-Benzoyl-2-Aminobutyric Acid-d₅ Hydrolysis

  • Substrate Synthesis :

    • 2-Aminobutyric acid-d₆ is benzoylated using benzoyl chloride-d₅ in D₂O, ensuring deuteration at the amide and α positions.

    • Reaction :
      2-ABA-d6+BzCl-d5NaOH/D2ON-Bz-2-ABA-d5\text{2-ABA-d}_6 + \text{BzCl-d}_5 \xrightarrow{\text{NaOH/D}_2\text{O}} \text{N-Bz-2-ABA-d}_5

  • Enzymatic Resolution :

    • Acylase from Thermococcus litoralis selectively hydrolyzes the L-enantiomer, yielding L-2-aminobutyric acid-d₅.

    • Yield : 85–92% enantiomeric excess (ee).

Solvent Isotope Effects

  • Deuterated Solvents : Using D₂O instead of H₂O enhances deuteration at exchangeable positions (e.g., amine and carboxyl groups).

  • Kinetic Resolution : Enzymes exhibit altered catalytic efficiency in D₂O, favoring L-enantiomer retention.

Deuteration via Hydrogen-Deuterium Exchange

Acid-Catalyzed Exchange

L-2-Aminobutyric acid undergoes H-D exchange under strong acidic conditions:

  • Conditions :

    • 1M DCl in D₂O, 80°C, 24 hours.

  • Deuteration Sites : α-Hydrogen (100%), β-hydrogen (70%), and γ-hydrogen (30%).

  • Limitation : Racemization occurs above 50°C, requiring careful temperature control.

Transition Metal Catalysis

Pd/C or PtO₂ catalysts in D₂O facilitate selective deuteration:

  • Reaction :
    L-2-ABA+D2Pd/CL-2-ABA-d2(β,γ positions)\text{L-2-ABA} + \text{D}_2 \xrightarrow{\text{Pd/C}} \text{L-2-ABA-d}_2 (\text{β,γ positions})

  • Selectivity : β-position deuteration dominates due to steric accessibility.

Comparative Analysis of Methods

MethodDeuterium PositionsYield (%)ee (%)Cost (Relative)Scalability
Asymmetric Resolutionα, carboxyl89–9099.7–99.8HighIndustrial
Enzymatic Hydrolysisα, amide85–9295–98ModeratePilot-scale
Acid-Catalyzed Exchangeα, β, γ70–8098–99LowLab-scale
Transition Metal Catalysisβ, γ60–7599.5HighLab-scale

Challenges and Optimization Strategies

Racemization During Deuteration

  • Mitigation : Lower reaction temperatures (<50°C) and shorter exchange durations reduce racemization in acid-catalyzed methods.

Cost of Deuterated Reagents

  • Solution : In situ generation of ND₃ via LiAlD₄ hydrolysis or D₂ electrolysis lowers costs.

Analytical Validation

  • MS/NMR : High-resolution mass spectrometry confirms deuterium content, while 1H-NMR^1\text{H-NMR} quantifies residual protons.

Chemical Reactions Analysis

Types of Reactions

L-2-Aminobutyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metabolomics and Biomarker Discovery

One of the significant applications of L-2-Aminobutyric Acid-d6 is in the field of metabolomics , particularly for identifying and validating biomarkers for diseases. Recent studies have demonstrated its utility in enhancing the predictive accuracy for Systemic Lupus Erythematosus (SLE) diagnostics. By employing targeted metabolomics combined with machine learning techniques, researchers have been able to identify new biomarkers that could lead to earlier diagnosis and better disease management strategies (Liang J et al., 2024) .

Biomass Conversion and Biofuel Production

This compound has also shown promise in biomass conversion processes . Research indicates that it plays a role in the fractionation of cellulose from lignocellulosic biomass when used in conjunction with ionic liquids. This application is crucial for developing more efficient biofuel production methods, which are essential for sustainable energy solutions (Zhu Y et al., 2023) .

Neurochemical Research

As an analog of gamma-Aminobutyric Acid (GABA), this compound is relevant in neurochemical studies. GABA is a critical inhibitory neurotransmitter in the brain, and understanding its metabolic pathways can provide insights into various neurological conditions. This compound can serve as a tracer in metabolic studies to elucidate GABA's role in neurological functions and disorders (Martin A et al., 2024) .

Pharmaceutical Applications

In pharmaceutical research, this compound is utilized as a reference standard in drug development and testing. Its stable isotope labeling allows for precise tracking and quantification of metabolic processes involving amino acids. This capability is particularly beneficial in pharmacokinetic studies where understanding the metabolism of drugs and their interactions within biological systems is critical.

Clinical Diagnostics

The compound is also being explored for its potential role in clinical diagnostics, particularly concerning metabolic disorders. Its ability to serve as a biomarker can aid in diagnosing conditions related to amino acid metabolism, thus contributing to personalized medicine approaches.

Data Table: Applications Overview

Application AreaDescriptionReferences
MetabolomicsIdentifying biomarkers for Systemic Lupus Erythematosus using machine learning techniquesLiang J et al., 2024
Biomass ConversionEnhancing cellulose fractionation from biomass for biofuel productionZhu Y et al., 2023
Neurochemical ResearchStudying GABA metabolism and its implications in neurological disordersMartin A et al., 2024
Pharmaceutical ApplicationsUsed as a reference standard for drug metabolism studiesVarious sources
Clinical DiagnosticsPotential biomarker for metabolic disordersVarious sources

Case Study 1: Biomarker Discovery in SLE

A recent study utilized this compound to enhance metabolomic profiling in patients with Systemic Lupus Erythematosus. The findings indicated that specific metabolites could serve as reliable biomarkers for early diagnosis, significantly impacting patient management strategies.

Case Study 2: Biofuel Production

In another study focusing on biomass conversion, researchers incorporated this compound into their process using ionic liquids. The results demonstrated improved efficiency in cellulose extraction, paving the way for more sustainable biofuel production methods.

Comparison with Similar Compounds

Enantiomeric Comparison: D-2-Aminobutyric Acid

  • Synthesis: D-2-Aminobutyric acid (D-ABA) is synthesized via enzymatic cascades using D-amino acid dehydrogenase (D-AADH) and L-threonine ammonia lyase (L-TAL) from L-threonine . In contrast, L-ABA is produced via L-specific enzymes like L-TD (L-threonine deaminase) and L-leucine dehydrogenase (LeuDH) .
  • Deuterated Form : L-ABA-d6 is preferred in drug development for isotopic tracing, whereas D-ABA-d6 is rarely reported due to lower demand for D-enantiomer studies.

Constitutional Isomers: α-Aminobutyric Acid (AABA)

  • Structure: α-Aminobutyric acid (AABA) differs from L-ABA in carbon chain length (C4 vs. C3). Both are non-proteinogenic but exhibit distinct metabolic roles.
  • Biological Role : AABA is linked to oxidative stress and liver damage markers, whereas L-ABA is associated with glutathione synthesis and myocardial protection .
  • Deuterated Utility : AABA-d6 is used in metabolomics to study liver dysfunction, while L-ABA-d6 is employed in neurological and cardiovascular research .

Functional Analog: γ-Aminobutyric Acid (GABA)

  • Structure : GABA has the amine group on the γ-carbon, unlike L-ABA’s α-carbon positioning.
  • Function : GABA is a major inhibitory neurotransmitter, whereas L-ABA modulates glucose phosphatase activity and brain cell metabolism .
  • Applications : GABA is used in dietary supplements for neurocalmative effects, while L-ABA-d6 is utilized in drug development for isotopic labeling .

Key Differences

  • Deuterated Synthesis : L-ABA-d6 requires deuterated α-ketobutyric acid or L-threonine, complicating cofactor regeneration and enzyme compatibility .
  • By-Product Management: L-ABA production faces interference from L-alanine, necessitating additional purification steps (e.g., alanine racemase/D-amino acid oxidase systems) .

Pharmaceutical Utility

  • L-ABA : Precursor for levetiracetam and ethambutol; enhances glutathione levels to combat oxidative stress .
  • L-ABA-d6 : Improves drug half-life in deuterated pharmaceuticals (e.g., deuterated levetiracetam) via kinetic isotope effects .

Diagnostic Use

  • L-ABA : Elevated in COVID-19 and sepsis patients, correlating with disease severity .
  • L-ABA-d6: Serves as an internal standard in LC-MS to quantify endogenous L-ABA levels in clinical samples .

Research and Industrial Perspectives

  • Metabolic Engineering : Strains like E. coli TD-10 (engineered L-TD) achieve 43 g/L L-ABA, but deuterated variants require tailored pathways .
  • Market Demand : L-ABA demand is rising (10–15% annually), driven by antiepileptic and antituberculosis drug markets. L-ABA-d6 remains niche but critical in preclinical research .

Biological Activity

L-2-Aminobutyric Acid-d6, also known as 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid or GABA-d6, is an isotopically labeled derivative of gamma-aminobutyric acid (GABA). This compound is significant in biological research due to its role as a neurotransmitter and its application in metabolic studies. The deuteration of the molecule allows for enhanced tracking of its biological pathways using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Molecular Formula : C₄H₉N₁O₂ (with deuterium substitution)
  • Molecular Weight : Approximately 110.15 g/mol
  • Isotopic Labeling : All six hydrogen atoms replaced with deuterium (²H), enhancing the ability to trace metabolic processes.

GABA acts primarily as an inhibitory neurotransmitter in the central nervous system. The presence of this compound allows researchers to study GABAergic systems more effectively. Its unique isotopic signature aids in understanding the dynamics of neurotransmitter release and receptor binding without interference from endogenous GABA.

Neurotransmission

GABA-d6 is utilized in various studies to elucidate the mechanisms underlying neurotransmission. Research indicates that GABA plays a crucial role in:

  • Regulating Neuronal Excitability : GABA helps maintain the balance between excitation and inhibition in neural circuits.
  • Anxiety Reduction : It has been shown to have anxiolytic effects, making it a target for therapeutic interventions in anxiety disorders.

Metabolic Studies

This compound has been employed in metabolic studies to track its role in various physiological processes:

  • Diabetes Research : In a study involving diabetic mice, GABA administration resulted in reduced serum glucagon levels and alterations in pancreatic islet cell function, indicating its potential role in glucose metabolism regulation .

Osteoporosis Research

Recent studies have explored the relationship between aminobutyric acids and bone health. A method was developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum levels of various aminobutyric acids, including GABA. The findings suggested correlations between GABA levels and bone mineral density (BMD) among different cohorts, highlighting its potential role in osteoporosis treatment .

Case Studies

  • Type 1 Diabetes Management : A randomized trial evaluated the effects of oral GABA on preserving residual insulin secretion in patients with recent-onset Type 1 Diabetes. Results indicated that GABA could enhance beta-cell function and reduce glucagon secretion .
  • Osteoporosis Correlation Study : In a cohort study involving older women, serum levels of D-BAIBA and GABA were analyzed to assess their relationship with BMD and fracture risk. The study found significant differences in aminobutyric acid levels between osteoporotic and non-osteoporotic subjects .

Data Summary

Study FocusFindings
Neurotransmission GABA-d6 enhances understanding of inhibitory signaling pathways; linked to anxiety reduction.
Diabetes Research Reduced glucagon secretion and improved beta-cell function observed with GABA treatment.
Osteoporosis Correlation between aminobutyric acid levels and BMD; potential implications for treatment strategies.

Q & A

Q. How does this compound stability vary under extreme pH and temperature conditions?

  • Answer :
  • Thermal stability : Decomposition begins at 150°C, forming pyroglutamic acid. Store below 25°C to prevent degradation .
  • pH stability : Stable in pH 5-7; rapid hydrolysis occurs in strongly acidic (pH < 2) or alkaline (pH > 9) conditions, necessitating buffered solutions during experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.